
2-Piperidinepropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidinepropanal is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms this compound is characterized by the presence of a piperidine ring attached to a propanal group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinepropanal can be achieved through several methods. One common approach involves the reaction of piperidine with propanal under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, industrial production may involve the use of specialized catalysts and solvents to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-Piperidinepropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield piperidine carboxylic acid, while reduction may produce piperidinepropanol.
科学研究应用
2-Piperidinepropanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: In industrial applications, this compound is used as a precursor in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 2-Piperidinepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may activate enzymes by stabilizing their active conformations.
The molecular targets of this compound include proteins, nucleic acids, and other biomolecules. Its ability to form stable complexes with these targets allows it to modulate their activity and function. The pathways involved in its mechanism of action are diverse and depend on the specific biological context in which the compound is used.
相似化合物的比较
2-Piperidinepropanal can be compared with other similar compounds, such as:
Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom. It is a common building block in organic synthesis and has various applications in pharmaceuticals and agrochemicals.
Piperidinepropanol: A derivative of this compound with a hydroxyl group instead of an aldehyde group. It has similar reactivity and applications but differs in its chemical properties and biological activity.
Piperidine carboxylic acid: An oxidation product of this compound. It is used in the synthesis of pharmaceuticals and as a precursor in the production of polymers and resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicine.
属性
CAS 编号 |
539-34-4 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC 名称 |
3-piperidin-2-ylpropanal |
InChI |
InChI=1S/C8H15NO/c10-7-3-5-8-4-1-2-6-9-8/h7-9H,1-6H2 |
InChI 键 |
KXFXYEVDOBHYNC-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
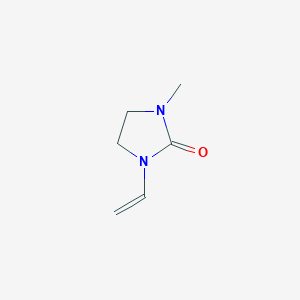
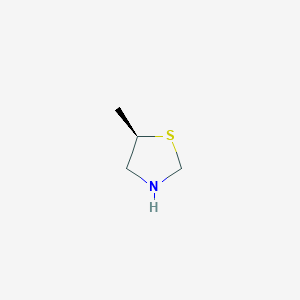

![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
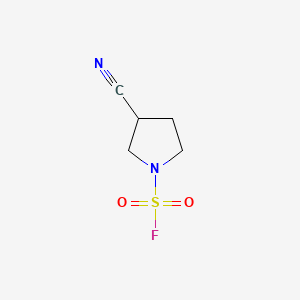
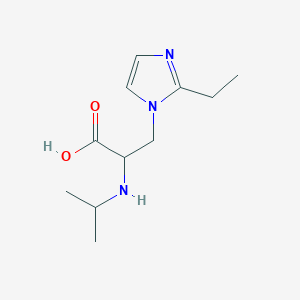
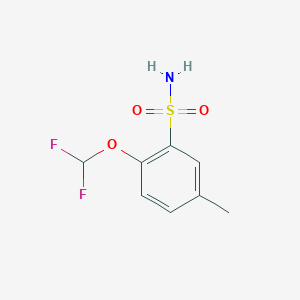
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
![3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)
